molecular formula C8H11N3O2 B13454209 Ethyl 2-(methylamino)pyrimidine-5-carboxylate

Ethyl 2-(methylamino)pyrimidine-5-carboxylate

Cat. No.: B13454209
M. Wt: 181.19 g/mol
InChI Key: PITVJJHBYWUHAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylamino)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-chloro-5-formylpyrimidine with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Ethyl 2-(methylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(methylamino)pyrimidine-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylamino group allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 2-(methylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-10-8(9-2)11-5-6/h4-5H,3H2,1-2H3,(H,9,10,11)

InChI Key

PITVJJHBYWUHAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)NC

Origin of Product

United States

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